

Laquinimod vs. Placebo: Efficacy on MRI and Clinical Parameters

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Compound Focus: Laquinimod

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The table below summarizes the key efficacy outcomes of **Laquinimod** compared to a placebo, as reported in several randomized controlled trials.

Study Phase & Reference	Patient Population	Treatment Duration	Primary MRI Outcome	Result (vs. Placebo)	Key Clinical Outcome (Annualized Relapse Rate - ARR)
Phase II [1] [2]	Relapsing MS	24 weeks	Cumulative number of active lesions	↓ 44% (0.3 mg/day) [1]	No significant difference [1]
Phase IIb (LAQ/5062) [2]	RRMS	36 weeks	Mean cumulative number of Gd+ lesions (last 4 scans)	↓ 40.4% (0.6 mg/day)	Information missing from source
Phase III (ALLEGRO) [3] [4]	RRMS	24 months	Not the primary outcome	Reduced MRI disease activity [4]	↓ 23% [4]

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Meta-analysis (2025) [3]	RRMS (3665 patients)	Varied (across 4 trials)	Not specified	Supported efficacy in managing RRMS [3]	Significant reduction [3]

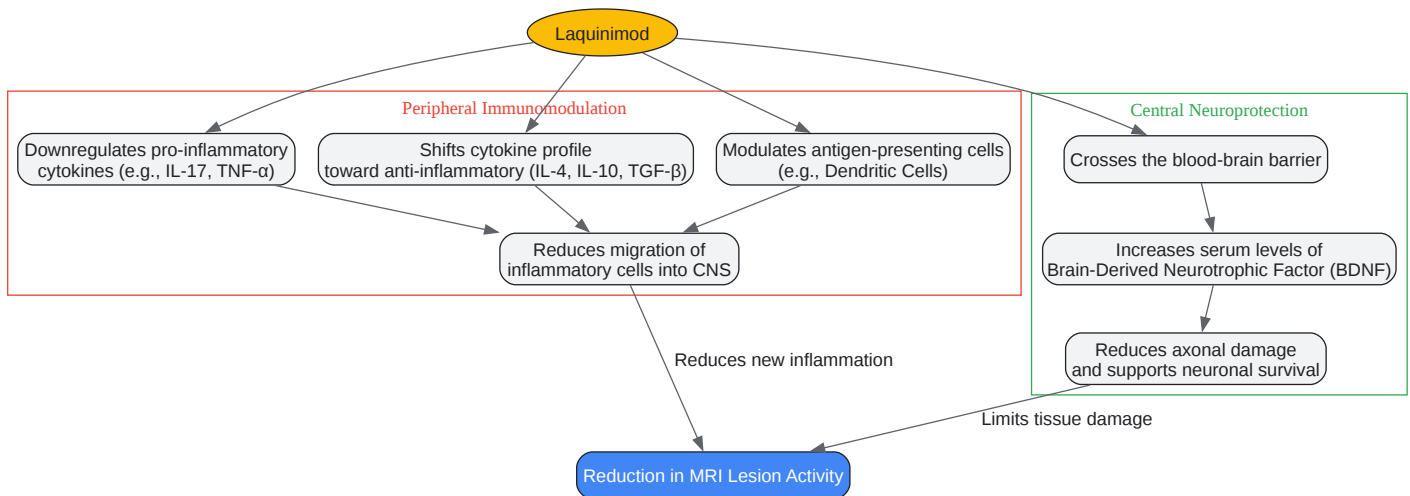
Experimental Protocols for MRI Assessment in Trials

The efficacy data shown in the tables were generated through standardized and rigorous clinical trial methodologies.

- **Trial Design:** The data come from **multicenter, randomized, double-blind, placebo-controlled trials**, which is the gold standard for evaluating drug efficacy [3] [1].
- **MRI Outcome Measures:** Key MRI metrics used to assess efficacy included [2]:
 - **Gadolinium-enhancing (Gd+) T1 lesions:** Indicative of active, acute inflammation and blood-brain barrier breakdown.
 - **New or enlarging T2 lesions:** Reflecting the accumulation of new or ongoing disease activity over time.
- **Scanning Schedule:** In these trials, MRI scans were performed at regular intervals (e.g., at baseline, every 4-8 weeks during the treatment period, and at the end of the study) to accurately track lesion development [1].
- **Lesion Assessment:** A common rigorous measure used is the **Combined Unique Active (CUA) lesion**, which counts a lesion as a single activity even if it appears on both T1-weighted (with gadolinium) and T2-weighted sequences, thus preventing double-counting [5].

Mechanism of Action: How Laquinimod Reduces Lesions

Laquinimod's effect on MRI lesions is attributed to its dual immunomodulatory and neuroprotective properties. The diagram below illustrates its proposed mechanism of action.



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Interpretation and Context for Researchers

For a complete assessment, please consider the following points:

- **Clinical vs. Radiological Efficacy:** **Laquinimod** demonstrated a consistent and significant effect on **radiological outcomes** (MRI lesions). Its effect on **clinical outcomes** like relapse rate was more modest and variable across studies [3] [1] [4].
- **Discontinuation of Development:** Despite the positive effects on MRI lesions, the development of **laquinimod** for MS was ultimately discontinued. One phase III trial (CONCERTO) evaluating a higher 1.2 mg dose was stopped early due to cardiovascular toxicity observed in that dose group [3]. Furthermore, the European Medicines Agency (EMA) issued a negative evaluation in 2014 due to potential risks observed in animal studies [4].

- **Current MS Treatment Landscape:** Recent research (2025) has shifted toward highly effective anti-CD20 monoclonal antibodies (e.g., ocrelizumab, ofatumumab) and a deeper understanding of progression biology, such as the role of "broad rim lesions" as a biomarker for rapid disease progression [6] [7].

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